Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
Overview
Description
Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound combines a pentafluorophenyl group with a thieno[3,2-d]pyrimidine moiety and a piperidine-4-carboxylate ester, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring system.
Introduction of Piperidine-4-carboxylate: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of Pentafluorophenyl Group: The final step involves the esterification of the carboxylate group with pentafluorophenol, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, allowing for substitution reactions to introduce different functional groups.
Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized thieno[3,2-d]pyrimidine derivatives.
Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.
Hydrolysis: Carboxylic acid and pentafluorophenol.
Scientific Research Applications
Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the thieno[3,2-d]pyrimidine core can participate in π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl 1-(pyrimidin-4-yl)piperidine-4-carboxylate: Lacks the thieno group, which may affect its electronic properties and binding affinity.
Pentafluorophenyl 1-(thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate: Similar structure but with a different thieno ring fusion, potentially altering its reactivity and biological activity.
Pentafluorophenyl 1-(quinolin-4-yl)piperidine-4-carboxylate: Contains a quinoline ring instead of thieno[3,2-d]pyrimidine, which may result in different pharmacological properties.
Uniqueness
Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate is unique due to the combination of its pentafluorophenyl group and thieno[3,2-d]pyrimidine core. This structural arrangement provides distinct electronic properties and potential for diverse chemical reactivity, making it a valuable compound for various research applications.
Biological Activity
Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate (CAS 916766-92-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pentafluorophenyl group and a thieno[3,2-d]pyrimidin-4-yl moiety attached to a piperidine backbone. The molecular formula is . Its unique structure contributes to its potential pharmacological applications.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, related piperidine derivatives have shown efficacy against HIV strains. In vitro assays demonstrated that these compounds possess significant anti-HIV activity, with effective concentrations (EC50) in the low micromolar range .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In cell viability assays against various cancer cell lines, including breast and colorectal cancer cells, it exhibited cytotoxic effects with IC50 values ranging from 7.9 µM to 92 µM . These findings suggest that it may serve as a lead compound for developing new anticancer agents.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes related to cancer proliferation and viral replication .
- Receptor Modulation : Studies indicate potential interactions with serotoninergic and dopaminergic receptors, which could influence neuropharmacological outcomes .
Table 1: Biological Activity Summary
Activity Type | Cell Line/Pathogen | IC50/EC50 Value | Reference |
---|---|---|---|
Antiviral | HIV (WT and resistant) | Low µM range | |
Anticancer | Breast Cancer | 7.9 - 92 µM | |
Anticancer | Colorectal Cancer | 7.9 - 92 µM |
Case Study 1: Antiviral Screening
In a study assessing the antiviral efficacy of piperidine derivatives against various HIV strains, this compound was found to significantly inhibit viral replication in MT-4 cells with an EC50 value indicating potent activity against both wild-type and resistant strains .
Case Study 2: Cancer Cell Viability
In another investigation focusing on the compound's anticancer potential, it was tested on human breast and colorectal cancer cell lines. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, supporting further development as an anticancer therapeutic agent .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5N3O2S/c19-10-11(20)13(22)15(14(23)12(10)21)28-18(27)8-1-4-26(5-2-8)17-16-9(3-6-29-16)24-7-25-17/h3,6-8H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHDGBINGBLWHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C3=NC=NC4=C3SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640416 | |
Record name | Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916766-92-2 | |
Record name | Pentafluorophenyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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